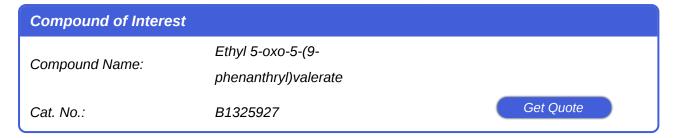




Application Notes and Protocols: Iron(III)Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are fundamental structural motifs in a vast array of applications, from organic electronics and materials science to the core scaffolds of various pharmaceuticals.[1][2] Traditional methods for their synthesis often involve harsh reaction conditions, stoichiometric and often toxic reagents, or multi-step procedures with limited functional group tolerance.[2] This application note details a robust and operationally simple protocol for the synthesis of PAHs utilizing an earth-abundant and environmentally benign iron(III) catalyst.

The described methodology is based on an iron(III)-catalyzed carbonyl-olefin metathesis reaction, which allows for the direct coupling of carbonyl and olefin functionalities.[3][4] This intramolecular annulation of biaryl ketones and aldehydes provides a streamlined approach to a diverse range of phenanthrenes and other polycyclic systems. Key advantages of this method include its mild reaction conditions, typically at room temperature, high functional group compatibility, and the use of inexpensive and readily available iron(III) chloride as the catalyst.

Data Presentation



The iron(III)-catalyzed carbonyl-olefin metathesis has been shown to be effective for a wide range of substrates, affording the corresponding PAH products in good to excellent yields. The following tables summarize the scope of the reaction with respect to the biaryl carbonyl component and the olefinic tether.

Table 1: Substrate Scope of Biaryl Ketones and

Aldehydes

Entry	Substrate	Product	Yield (%)
1	2-Acetyl-1,1'-biphenyl	9-Methylphenanthrene	99
2	1,1'-Biphenyl-2- carbaldehyde	Phenanthrene	75
3	2-Isopropionyl-1,1'- biphenyl	9- Isopropylphenanthren e	79
4	2-(tert- Butylcarbonyl)-1,1'- biphenyl	9-(tert- Butyl)phenanthrene	55
5	2-Benzoyl-1,1'- biphenyl	9- Phenylphenanthrene	85
6	2-(1-Naphthoyl)-1,1'- biphenyl	9-(Naphthalen-1- yl)phenanthrene	83
7	2-Acetyl-4'-methoxy- 1,1'-biphenyl	6-Methoxy-9- methylphenanthrene	95
8	2-Acetyl-4-methoxy- 1,1'-biphenyl	3-Methoxy-9- methylphenanthrene	93
9	2-Acetyl-4,4'- dimethoxy-1,1'- biphenyl	3,6-Dimethoxy-9- methylphenanthrene	99

Conditions: Substrate (0.13 mmol), FeCl₃ (5 mol%), in dichloroethane (0.1 M), room temperature, 1h. Yields were determined by ¹H NMR analysis with 1,3,5-trimethoxybenzene as



an internal standard.[3]

Table 2: Evaluation of Olefinic Tether

Entry	Olefin Tether	Product	Temperature (°C)	Yield (%)
1	Styrene	9- Methylphenanthr ene	rt	99
2	4- Methoxystyrene	9- Methylphenanthr ene	50	98
3	4- (Trifluoromethyl) styrene	9- Methylphenanthr ene	50	90
4	2- Vinylnaphthalene	9- Methylphenanthr ene	50	88
5	Prenyl	9- Methylphenanthr ene	rt	97
6	Cyclohexene	9- Methylphenanthr ene	50	75

Conditions: Substrate (0.13 mmol), FeCl₃ (5 mol%), in dichloroethane (0.1 M), 1h. Yields were determined by ¹H NMR analysis with 1,3,5-trimethoxybenzene as an internal standard.[3]

Experimental Protocols General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Dichloroethane (DCE) should be used as the solvent and can be dried over calcium hydride and distilled prior to use. Iron(III) chloride



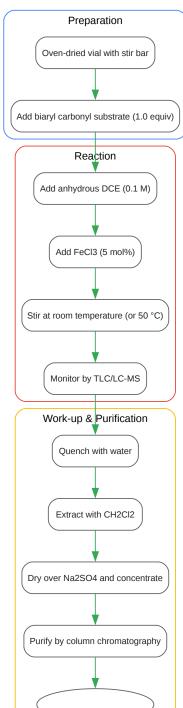
(FeCl₃) should be purchased from a reliable commercial source and handled in a glovebox or under an inert atmosphere due to its hygroscopic nature. Substrates, if not commercially available, can be synthesized following standard organic chemistry procedures.

General Procedure for the Iron(III)-Catalyzed Synthesis of PAHs

- Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the biaryl carbonyl substrate (1.0 equiv).
- Solvent Addition: Under an inert atmosphere, add anhydrous dichloroethane (to achieve a 0.1 M concentration of the substrate).
- Catalyst Addition: Add iron(III) chloride (0.05 equiv, 5 mol%).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
 reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS). For less reactive substrates, the reaction mixture may be
 heated to 50 °C.[3]
- Work-up: Upon completion of the reaction (typically 1 hour), the reaction mixture is quenched with the addition of water.
- Extraction: The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired polycyclic aromatic hydrocarbon.

Mandatory Visualizations





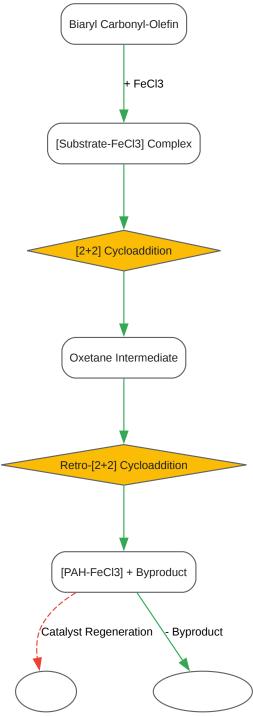
General Experimental Workflow for Iron(III)-Catalyzed PAH Synthesis

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Caption: General experimental workflow for the iron(III)-catalyzed synthesis of PAHs.



Proposed Catalytic Cycle for Iron(III)-Catalyzed Carbonyl-Olefin Metathesis



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